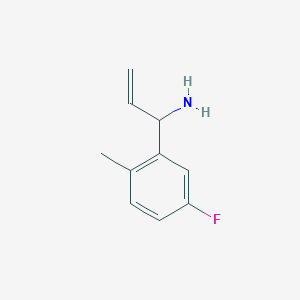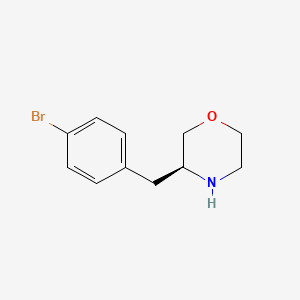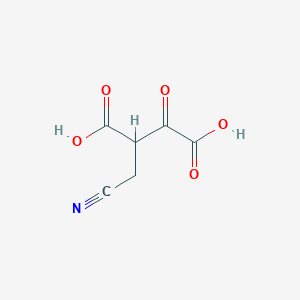
2-(Cyanomethyl)-3-oxosuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanomethyl)-3-oxosuccinic acid: is an organic compound characterized by the presence of a cyano group (-CN) and a keto group (-C=O) attached to a succinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-3-oxosuccinic acid typically involves the reaction of cyanoacetic acid with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include acetonitrile and dimethylformamide, which help in dissolving the reactants and facilitating the reaction.
化学反応の分析
Types of Reactions: 2-(Cyanomethyl)-3-oxosuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted succinic acid derivatives.
科学的研究の応用
Chemistry: 2-(Cyanomethyl)-3-oxosuccinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
作用機序
The mechanism of action of 2-(Cyanomethyl)-3-oxosuccinic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
類似化合物との比較
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
Cyanoacetic acid: A precursor in the synthesis of various cyano derivatives.
Uniqueness: 2-(Cyanomethyl)-3-oxosuccinic acid is unique due to the presence of both cyano and keto functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H5NO5 |
|---|---|
分子量 |
171.11 g/mol |
IUPAC名 |
2-(cyanomethyl)-3-oxobutanedioic acid |
InChI |
InChI=1S/C6H5NO5/c7-2-1-3(5(9)10)4(8)6(11)12/h3H,1H2,(H,9,10)(H,11,12) |
InChIキー |
XBYDJFJRJAREDG-UHFFFAOYSA-N |
正規SMILES |
C(C#N)C(C(=O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)
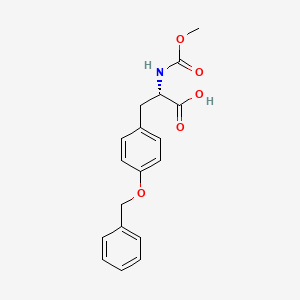


![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)


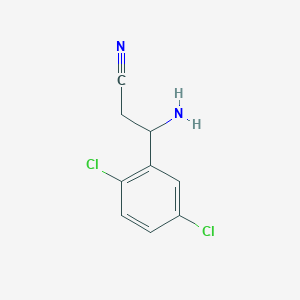

![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
